

# Relebactam's Spectrum of Activity Against Pseudomonas aeruginosa: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

#### Introduction

### **Potentiation of Imipenem Activity**

Relebactam functions by inhibiting Ambler class A and C  $\beta$ -lactamases, thereby protecting imipenem from enzymatic degradation.[1] This mechanism restores or enhances the in vitro activity of imipenem against many imipenem-non-susceptible isolates of P. aeruginosa.[1][2] The addition of relebactam leads to a significant reduction in the minimum inhibitory concentrations (MICs) of imipenem.

#### **Quantitative Impact on Imipenem MICs**



The potentiation of imipenem by **relebactam** is evident in the substantial decrease in MIC50 and MIC90 values observed in numerous studies. For instance, in a large collection of clinical isolates, the imipenem-**relebactam** combination demonstrated MIC50/90s of 0.5/1 µg/ml, which were 4- and 16-fold lower, respectively, than those of imipenem alone.[3] In imipenem-non-susceptible P. aeruginosa isolates, **relebactam** has been shown to reduce the imipenem MIC mode from 16 µg/mL to as low as 1 or 2 µg/mL.[1]

## **In Vitro Spectrum of Activity**

The combination of imipenem and **relebactam** exhibits broad in vitro activity against a wide range of P. aeruginosa isolates, including those with challenging resistance phenotypes.

### **Activity Against General Clinical Isolates**

Surveillance studies have consistently demonstrated high susceptibility rates of P. aeruginosa to imipenem/relebactam. In a study of 1,445 clinical isolates, the susceptibility rate to imipenem-relebactam was 97.3%. Another global surveillance study (SMART 2018–2020) reported an increase in imipenem susceptibility from 63.8% to 87.0% with the addition of relebactam.

### **Activity Against Resistant Phenotypes**

A key strength of imipenem/**relebactam** lies in its activity against resistant strains of P. aeruginosa.

- Imipenem-Non-Susceptible Isolates: **Relebactam** restores imipenem susceptibility in a significant portion of imipenem-non-susceptible isolates. Studies have reported restoration of susceptibility in 64.1% to 80.5% of such isolates.
- Multidrug-Resistant (MDR) and Extensively Drug-Resistant (XDR) Isolates:
   Imipenem/relebactam maintains robust activity against MDR and XDR P. aeruginosa.
   Susceptibility rates for MDR isolates have been reported to be around 78.2%, and for XDR isolates, approximately 86.4%.
- Isolates from Cystic Fibrosis Patients: In isolates from patients with cystic fibrosis, a
  population where P. aeruginosa is a common and often multidrug-resistant pathogen,
  imipenem/relebactam has shown promising activity. In one study, the susceptibility was



77%, a notable increase from 55% for imipenem alone. The addition of **relebactam** resulted in a fourfold reduction in both MIC50 and MIC90 for these isolates.

#### **Data Presentation**

## Table 1: In Vitro Activity of Imipenem and Imipenem/Relebactam Against P. aeruginosa - General

**Isolates** 

| Study/Regi<br>on (Year)               | No. of<br>Isolates | Drug                    | MIC50<br>(μg/mL) | MIC90<br>(μg/mL) | %<br>Susceptible |
|---------------------------------------|--------------------|-------------------------|------------------|------------------|------------------|
| Spain (2020)                          | 1,445              | Imipenem                | 2                | 16               | -                |
| Imipenem/Rel<br>ebactam               | 0.5                | 1                       | 97.3             |                  |                  |
| Global<br>(SMART<br>2018-2020)        | 23,073             | Imipenem                | 2                | 32               | 63.8             |
| Imipenem/Rel<br>ebactam               | 0.5                | 4                       | 87.0             |                  |                  |
| Europe<br>(SMART<br>2015-2017)        | 5,447              | Imipenem                | -                | -                | 69.4             |
| Imipenem/Rel<br>ebactam               | -                  | -                       | 92.4             |                  |                  |
| Latin America<br>(SMART<br>2020-2022) | 3,799              | lmipenem/Rel<br>ebactam | -                | -                | 78.2             |
| ICU Isolates<br>(Spain &<br>Portugal) | 474                | Imipenem/Rel<br>ebactam | -                | -                | 93.7             |



## Table 2: In Vitro Activity of Imipenem/Relebactam Against Resistant P. aeruginosa Phenotypes



| Study<br>(Year)                          | Isolate<br>Phenotyp<br>e | No. of<br>Isolates          | Drug                        | MIC50<br>(μg/mL) | MIC90<br>(μg/mL)         | % Susceptib le / % Susceptib ility Restored |
|------------------------------------------|--------------------------|-----------------------------|-----------------------------|------------------|--------------------------|---------------------------------------------|
| Spain<br>(2020)                          | Imipenem-<br>Resistant   | -                           | Imipenem/<br>Relebacta<br>m | -                | -                        | 80.5%<br>Susceptibl<br>e                    |
| XDR                                      | 252                      | Imipenem/<br>Relebacta<br>m | -                           | -                | 86.4%<br>Susceptibl<br>e |                                             |
| Global<br>(SMART<br>2018-<br>2020)       | Imipenem-<br>NS          | 8,356                       | Imipenem                    | 16               | >32                      | -                                           |
| Imipenem/<br>Relebacta<br>m              | 2                        | 16                          | 64.1%<br>Restored           |                  |                          |                                             |
| Europe<br>(SMART<br>2015-<br>2017)       | MDR                      | 1,902                       | Imipenem/<br>Relebacta<br>m | -                | -                        | 78.2%<br>Susceptibl<br>e                    |
| Imipenem-<br>NS                          | 1,668                    | Imipenem/<br>Relebacta<br>m | -                           | -                | 75.2%<br>Restored        |                                             |
| Cystic<br>Fibrosis<br>Isolates<br>(2023) | All CF<br>Isolates       | 105                         | Imipenem                    | 4                | 32                       | 55%<br>Susceptibl<br>e                      |
| Imipenem/<br>Relebacta<br>m              | 1                        | 8                           | 77%<br>Susceptibl<br>e      |                  |                          |                                             |







| Imipenem-<br>NS CF 47<br>Isolates | Imipenem/ Relebacta m | 49%<br>Restored |
|-----------------------------------|-----------------------|-----------------|
|-----------------------------------|-----------------------|-----------------|

#### **Mechanisms of Action and Resistance**

**Relebactam**'s primary mechanism of action is the inhibition of Ambler class A and C  $\beta$ -lactamases. In P. aeruginosa, a key target is the chromosomal AmpC  $\beta$ -lactamase. Overproduction of AmpC is a common mechanism of resistance to  $\beta$ -lactam antibiotics. By inhibiting AmpC, **relebactam** protects imipenem from hydrolysis, thereby restoring its activity.

However, resistance to imipenem/relebactam can still emerge through several mechanisms:

- Metallo-β-Lactamases (MBLs): Relebactam does not inhibit Ambler class B MBLs (e.g., VIM, IMP, NDM). The presence of these enzymes confers resistance to imipenem/relebactam.
- GES-type β-Lactamases: Some Guiana-Extended Spectrum (GES) β-lactamases, which are class A enzymes, are not effectively inhibited by **relebactam**. The presence of certain GES variants can lead to resistance.
- Porin Loss (OprD): Reduced expression or mutations in the OprD porin channel, which is the
  primary route of entry for imipenem into the bacterial cell, is a major mechanism of
  carbapenem resistance. While relebactam can overcome resistance mediated by AmpC
  hyperproduction in the context of OprD loss, high-level resistance can still occur, particularly
  when combined with other mechanisms.
- Efflux Pump Overexpression: Increased activity of efflux pumps, such as MexAB-OprM, can contribute to reduced susceptibility by actively transporting the antibiotic out of the cell.
- Alterations in Penicillin-Binding Proteins (PBPs): Mutations in PBPs, the targets of β-lactam antibiotics, can reduce the binding affinity of imipenem, leading to decreased efficacy.

## **Experimental Protocols**



## Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution

The in vitro activity of imipenem/**relebactam** is predominantly determined using the broth microdilution method as standardized by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).

- 1. Preparation of Antimicrobial Solutions:
- Stock solutions of imipenem and relebactam are prepared according to the manufacturer's instructions.
- Serial two-fold dilutions of imipenem are prepared in cation-adjusted Mueller-Hinton Broth (CAMHB).
- Relebactam is added to each dilution at a fixed concentration, typically 4 μg/mL.
- 2. Inoculum Preparation:
- P. aeruginosa isolates are grown on a suitable agar medium (e.g., Tryptic Soy Agar) overnight at 35 ± 2°C.
- Several colonies are used to prepare a bacterial suspension in sterile saline or broth to match the turbidity of a 0.5 McFarland standard.
- This suspension is further diluted in CAMHB to achieve a final inoculum concentration of approximately 5 x 10<sup>5</sup> colony-forming units (CFU)/mL in each well of the microdilution plate.
- 3. Inoculation and Incubation:
- Microdilution plates are inoculated with the standardized bacterial suspension.
- The plates are incubated at  $35 \pm 2^{\circ}$ C for 16-20 hours in ambient air.
- 4. MIC Reading:
- The MIC is defined as the lowest concentration of imipenem (in the presence of a fixed concentration of **relebactam**) that completely inhibits visible growth of the organism.
- 5. Quality Control:
- Reference strains of P. aeruginosa (e.g., ATCC 27853) are tested concurrently to ensure the accuracy and reproducibility of the results.



# Visualizations Experimental Workflow for MIC Determination



Click to download full resolution via product page

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

## Signaling Pathway for AmpC Regulation in P. aeruginosa





Click to download full resolution via product page

Caption: Simplified signaling pathway for AmpC β-lactamase regulation.

## Logical Relationship of Key Resistance Mechanisms to Imipenem/Relebactam



Click to download full resolution via product page

Caption: Key mechanisms contributing to imipenem/relebactam resistance.

#### Conclusion

The combination of imipenem and **relebactam** demonstrates potent in vitro activity against a broad spectrum of Pseudomonas aeruginosa isolates, including those with challenging resistance profiles such as MDR and XDR strains. **Relebactam** effectively restores the activity of imipenem against many isolates that have developed resistance through mechanisms such as AmpC hyperproduction. While imipenem/**relebactam** represents a valuable therapeutic option, the emergence of resistance through mechanisms like the production of metallo-β-lactamases and certain GES-type enzymes, as well as porin loss and efflux pump overexpression, underscores the importance of ongoing surveillance and prudent use of this agent. This technical guide provides a comprehensive overview of the current understanding of



**relebactam**'s activity against P. aeruginosa, offering valuable insights for researchers, scientists, and drug development professionals in the ongoing battle against antimicrobial resistance.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. journals.asm.org [journals.asm.org]
- 2. researchgate.net [researchgate.net]
- 3. Negative Regulation of the Pseudomonas aeruginosa Outer Membrane Porin OprD Selective for Imipenem and Basic Amino Acids - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Relebactam's Spectrum of Activity Against
  Pseudomonas aeruginosa: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available
  at: [https://www.benchchem.com/product/b15564724#relebactam-spectrum-of-activityagainst-pseudomonas-aeruginosa]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com